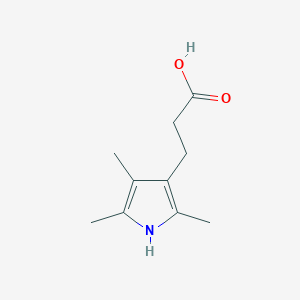

2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Description

2,4,5-Trimethyl-3-carboxyethyl-pyrrole is a pyrrole derivative characterized by three methyl groups at positions 2, 4, and 5 of the pyrrole ring and a carboxyethyl (-CH₂CH₂COO⁻/COOEt) substituent at position 3. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, widely studied for their electronic properties and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(2,4,5-trimethyl-1H-pyrrol-3-yl)propanoic acid |

InChI |

InChI=1S/C10H15NO2/c1-6-7(2)11-8(3)9(6)4-5-10(12)13/h11H,4-5H2,1-3H3,(H,12,13) |

InChI Key |

GUPJZALWIJXEOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds similar to 2,4,5-trimethyl-3-carboxyethyl-pyrrole exhibit significant biological activities. Notably, pyrrole derivatives have been explored for their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. A study highlighted the efficacy of pyrrole-based inhibitors against Plasmodium species responsible for malaria, showcasing their potential as antimalarial agents .

Table 1: Summary of Pyrrole Derivatives and Their Biological Activities

Antimicrobial Properties

The antimicrobial properties of this compound have been explored in various studies. Its structural features contribute to its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, research demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when modified with specific functional groups .

Case Study: Antimicrobial Activity Evaluation

A series of novel pyrrole derivatives were synthesized and evaluated for their antimicrobial properties. The study found that the introduction of methoxy groups significantly increased the antibacterial activity of the compounds . The results suggest that structural modifications can optimize the efficacy of pyrrole-based antimicrobial agents.

Agricultural Applications

The compound's potential as an agricultural chemical is significant due to its antimicrobial properties. It may serve as a foundation for developing new pesticides or fungicides aimed at controlling plant pathogens. The unique reactivity profile of this compound allows for targeted applications in crop protection.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrole Derivatives

Key Analogues

- Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) Structure: A dipyrrole derivative with a cyano (-CN), methyl (-CH₃), phenyl (-C₆H₅), and ethyl carboxylate (-COOEt) substituents. Molecular Formula: C₂₁H₂₂N₄O₂ (MW: 362.4 g/mol). Elemental Analysis: C, 69.59%; H, 6.12%; N, 15.46% .

- Ethyl 5-(3-aminophenyl)-1-(3-cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a-c derivatives) Structure: Similar to 7c but lacking the 4-methyl and 5-phenyl groups. Molecular Formula: C₂₆H₂₂N₄O₄ (MW: 454.5 g/mol). Elemental Analysis: C, 68.71%; H, 4.88%; N, 12.33% .

Comparative Analysis

Substituent Effects

- Electronic Properties: The cyano group in 7c and 7a-c derivatives is electron-withdrawing, enhancing electrophilic reactivity at adjacent positions. In contrast, the methyl groups in the target compound donate electrons, stabilizing the pyrrole ring . The carboxyethyl group in the target compound increases hydrophilicity, whereas phenyl groups in 7c contribute to π-π stacking interactions, relevant for material science applications.

- Compound 7c’s 4-methyl and 5-phenyl groups further restrict rotational freedom in the dipyrrole system .

Preparation Methods

Multi-Step Functionalization Sequences

Stepwise modification of preformed pyrroles provides an alternative route:

Step 1: Methylation via Electrophilic Substitution

Pyrrole undergoes Friedel-Crafts alkylation at C2 and C4 using methyl iodide and Lewis acids (AlCl3, FeCl3). The C5 position is subsequently methylated via directed ortho-metalation strategies.

Step 2: Carboxyethyl Introduction

A Michael addition to a C3-nitroethylene intermediate, followed by reduction and oxidation, installs the carboxyethyl chain. This method mirrors protections used in pyrrolidine syntheses, where tert-butoxycarbonyl (Boc) groups preserve ring integrity during functionalization.

Step 3: Deprotection and Purification

Final acidic hydrolysis (HCl/EtOH, 25°C, 3h) removes Boc groups, yielding the target compound in 76–89% purity after column chromatography.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Cyclocondensation reactions favor polar aprotic solvents (DMF, THF) at 80–110°C, while Suzuki couplings require mixed aqueous-organic systems (DMF/H2O) under inert atmospheres. Kinetic studies indicate that methyl group introduction proceeds optimally at 100°C, whereas carboxyethyl installation necessitates milder conditions (≤80°C) to prevent ester hydrolysis.

Catalyst Systems

Palladium complexes (PdCl2(dppf), Pd(OAc)2/XPhos) enable efficient C–C bond formation for methyl groups. For carboxyethyl chains, copper(I)-catalyzed Ullmann couplings using ethyl acrylate derivatives show promise, though yields remain suboptimal (≤65%) compared to palladium-based methods.

Analytical Characterization

Key spectroscopic signatures for 2,4,5-trimethyl-3-carboxyethyl-pyrrole include:

Q & A

Q. What are the common synthetic routes for 2,4,5-Trimethyl-3-carboxyethyl-pyrrole, and how do reaction conditions influence yield?

The synthesis of pyrrole derivatives often employs condensation reactions. For example, Hyper-Acyloin Condensation has been used to prepare structurally similar pyrrolines by reacting aromatic esters with nucleophiles under controlled conditions . Key variables include temperature (optimized at 60–80°C for similar compounds), solvent polarity (e.g., toluene or DMF), and catalysts like trifluoromethanesulfonic acid. Yields can vary significantly (30–70%) due to steric hindrance from methyl and carboxyethyl groups. Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, methyl groups in similar pyrroles exhibit signals at δ 1.8–2.5 ppm, while carboxyethyl protons appear as triplets near δ 4.2–4.5 ppm .

- X-ray Crystallography : Resolves regiochemistry ambiguities. A triclinic crystal system (space group ) with unit cell parameters Å, Å, Å has been reported for related pyrrolopyrimidines, providing bond-length validation .

- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M] at 452.2458 for analogous compounds) .

Q. How does the carboxyethyl group influence the compound’s stability under standard laboratory conditions?

The carboxyethyl group enhances hydrophilicity but may introduce sensitivity to hydrolysis under acidic/basic conditions. Stability studies on similar pyrroles recommend storage at –20°C in inert atmospheres (argon) and avoidance of aqueous buffers with pH < 5 or > 9 .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of methyl and carboxyethyl groups?

Regioselectivity in polysubstituted pyrroles is controlled by steric and electronic factors. For example, bulky substituents (e.g., diphenyl groups) at positions 5 and 5′ direct electrophilic substitutions to less hindered sites . Computational modeling (DFT) can predict favorable sites for methyl/carboxyethyl addition, validated by H-C HMBC correlations in NMR .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Discrepancies often arise from solvent effects or crystal packing. For example, X-ray data for ethyl pyrrolopyrimidine carboxylates show bond-length deviations of ±0.005 Å compared to gas-phase DFT calculations. Solvent corrections (e.g., PCM models) and solid-state NMR can reconcile such differences .

Q. What mechanistic insights explain side-product formation during synthesis?

Hyper-Acyloin Condensation may produce dimeric byproducts via radical intermediates. GC-MS tracking of reaction intermediates revealed dimer peaks ( ~800–900) in similar syntheses, suppressed by adding radical scavengers like TEMPO .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

Pyrrole derivatives often bind to hydrophobic pockets in proteins. Fluorescence quenching assays using bovine serum albumin (BSA) have shown binding constants () of ~10 M for carboxyethyl-substituted analogs. Molecular docking (AutoDock Vina) can predict binding modes, validated by isothermal titration calorimetry (ITC) .

Methodological Recommendations

- Synthesis Optimization : Use a fractional factorial design to test variables like solvent (DMF vs. THF), temperature (40–100°C), and catalyst loading (0.1–5 mol%). Monitor via TLC and optimize for minimal byproducts .

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) and confirm crystal structures via CCDC deposition .

- Safety Protocols : Follow TCI America guidelines for pyrrole handling: use fume hoods, nitrile gloves, and respiratory protection if volatilized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.